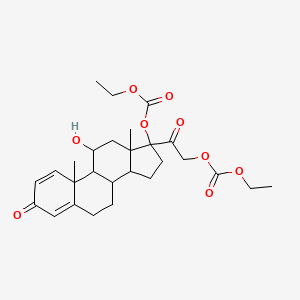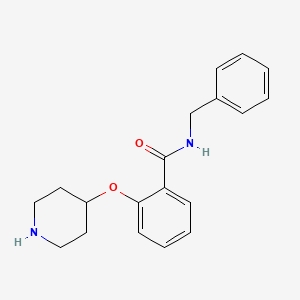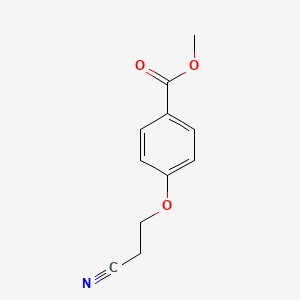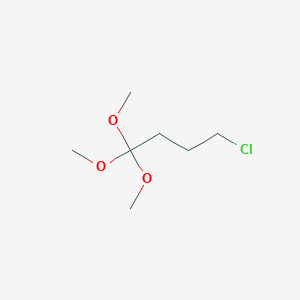
(1S,3R)-Transfluthrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-Transfluthrin is a synthetic pyrethroid insecticide known for its rapid action against a wide range of flying and crawling insects. It is particularly effective in household pest control due to its high volatility, which allows it to act as a contact and inhalation agent. This compound is characterized by its stereochemistry, which plays a crucial role in its insecticidal activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-Transfluthrin involves several steps, starting from the basic pyrethroid structure. The key steps include the formation of the cyclopropane ring and the introduction of the fluorine atoms. The reaction conditions typically involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation. The use of catalysts and automated systems ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
(1S,3R)-Transfluthrin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, which may have different levels of insecticidal activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Halogen atoms in this compound can be substituted with other groups, affecting its volatility and insecticidal properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
(1S,3R)-Transfluthrin has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the stereochemistry and reactivity of pyrethroids.
Biology: Research on this compound focuses on its effects on insect physiology and behavior, as well as its potential impacts on non-target organisms.
Medicine: Studies investigate its safety and efficacy as an insect repellent and its potential use in vector control to prevent diseases like malaria and dengue.
Industry: It is widely used in the formulation of household insecticides, providing effective pest control solutions.
作用機序
The mechanism of action of (1S,3R)-Transfluthrin involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prevents the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the nervous system’s function.
類似化合物との比較
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar uses but different stereochemistry and potency.
Cyfluthrin: Known for its high efficacy against a broad spectrum of insects, with a different chemical structure.
Deltamethrin: Highly effective and widely used in agriculture and public health.
Uniqueness
(1S,3R)-Transfluthrin is unique due to its high volatility and rapid action, making it particularly suitable for indoor use. Its specific stereochemistry also contributes to its effectiveness and selectivity, providing a balance between potency and safety.
特性
分子式 |
C15H12Cl2F4O2 |
|---|---|
分子量 |
371.2 g/mol |
IUPAC名 |
(2,3,5,6-tetrafluorophenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11-/m1/s1 |
InChIキー |
DDVNRFNDOPPVQJ-RDDDGLTNSA-N |
異性体SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


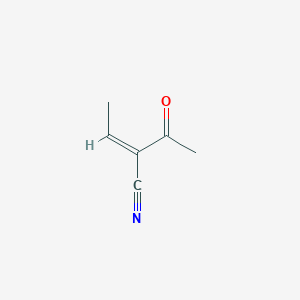
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

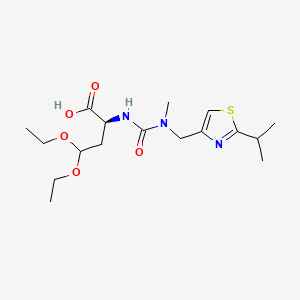
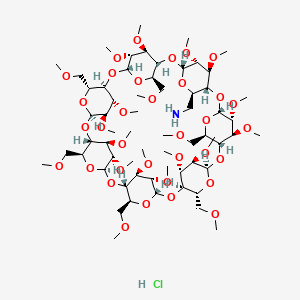
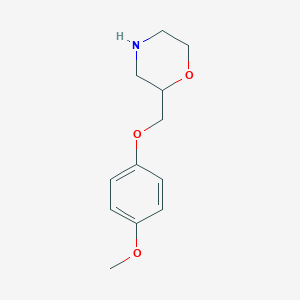
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
